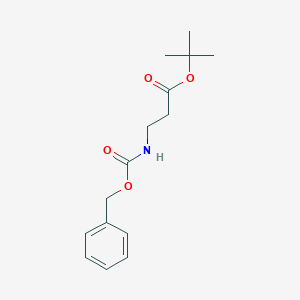

tert-Butyl-3-(((Benzyloxy)carbonyl)amino)propanoat

Übersicht

Beschreibung

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

Wirkmechanismus

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they protect the amino group from unwanted side reactions .

Mode of Action

The compound interacts with its targets through its Boc-protecting group. The Boc group is stable under most conditions but can be removed under acidic conditions, freeing the amino group for further reactions . This property is crucial in peptide synthesis, where selective deprotection allows for the controlled addition of amino acids to the growing peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group of the amino acid, preventing it from reacting prematurely. Once the amino acid is added to the peptide chain, the Boc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

Its metabolism would involve the removal of the Boc group, and it would be excreted as waste after its role in peptide synthesis is complete .

Result of Action

The primary result of the action of “tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate” is the synthesis of peptides . By protecting the amino group, it allows for the controlled addition of amino acids to a peptide chain, enabling the creation of specific peptide sequences .

Action Environment

The action of “tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate” is influenced by various environmental factors. For instance, the presence of acid is necessary for the removal of the Boc group . Additionally, the compound is stable under most conditions but can decompose under extreme conditions . Therefore, it should be stored in a dry, room-temperature environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate can be synthesized through a multi-step process involving the protection of amino acids. One common method involves the reaction of tert-butyl 3-aminopropanoate with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cbz-beta-alanine tert-butyl ester: Similar structure with a carbobenzoxy-protected amino acid.

tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate: Another derivative with a similar functional group arrangement.

Uniqueness

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Introduction

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, with the CAS number 18605-26-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- IUPAC Name : tert-butyl 3-{[(benzyloxy)carbonyl]amino}propanoate

- Physical Form : Solid, typically stored at room temperature in a dry environment.

The compound exhibits its biological activity primarily through modulation of cellular pathways associated with neuroprotection and anti-cancer effects. The benzyloxycarbonyl (Cbz) group enhances the compound's ability to interact with biological targets, potentially influencing pathways involved in apoptosis and cellular proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate. For instance, a series of amino acid derivatives, including this compound, were evaluated for their neuroprotective effects against oxidative stress induced by tert-butyl hydroperoxide in SH-SY5Y neuroblastoma cells. The results indicated:

- EC50 Values : The compound demonstrated significant protective effects with an EC50 value lower than that of standard neuroprotective drugs such as edaravone.

| Compound | EC50 (µM) |

|---|---|

| tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | 4.31 |

| Edaravone | 5.62 |

| Baicalein | 24.77 |

These findings suggest that the compound may enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been explored, particularly regarding its effects on PI3-kinase signaling pathways. Inhibition of these pathways is crucial for preventing tumor cell proliferation and metastasis. Research indicates that derivatives similar to tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate exhibit selective inhibition of Class I PI3-kinase enzymes, which are often dysregulated in various cancers.

Case Studies

-

Neuroprotection Study :

- Objective : Evaluate the neuroprotective effects against oxidative stress.

- Methodology : SH-SY5Y cells were treated with tert-butyl hydroperoxide and various concentrations of the compound.

- Results : Significant reduction in cell death was observed, correlating with lower EC50 values compared to control compounds.

-

Cancer Cell Proliferation Study :

- Objective : Assess the impact on cancer cell lines.

- Methodology : Various cancer cell lines were treated with the compound to determine its effect on cell viability and proliferation.

- Results : The compound showed promising results in inhibiting cell growth, particularly in breast cancer cell lines.

Eigenschaften

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOEDXSMUQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404555 | |

| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18605-26-0 | |

| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.